molecular formula C17H14N2O3S B2752910 N-(4-(2-Cyano-2-(phenylsulfonyl)vinyl)phenyl)ethanamide CAS No. 853407-10-0

N-(4-(2-Cyano-2-(phenylsulfonyl)vinyl)phenyl)ethanamide

Cat. No.: B2752910
CAS No.: 853407-10-0
M. Wt: 326.37
InChI Key: KOXMPKKZTIHEEH-GZTJUZNOSA-N
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Description

Chemical Structure and Synthesis N-(4-(2-Cyano-2-(phenylsulfonyl)vinyl)phenyl)ethanamide is a sulfonamide-containing compound characterized by a cyano group, a phenylsulfonyl moiety, and an ethanamide backbone (Fig. 1). Its synthesis typically involves coupling reactions between intermediates such as N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide and aromatic aldehydes or diazonium salts under reflux conditions, often in acetic acid or dioxane with catalysts like sodium acetate .

Properties

IUPAC Name

N-[4-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-13(20)19-15-9-7-14(8-10-15)11-17(12-18)23(21,22)16-5-3-2-4-6-16/h2-11H,1H3,(H,19,20)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXMPKKZTIHEEH-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853407-10-0
Record name N-(4-(2-CYANO-2-(PHENYLSULFONYL)ETHENYL)PHENYL)ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Cyano-2-(phenylsulfonyl)vinyl)phenyl)ethanamide typically involves the reaction of 4-bromoacetophenone with phenylsulfonylacetonitrile under basic conditions to form the intermediate compound. This intermediate is then subjected to a coupling reaction with ethanamide to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Cyano-2-(phenylsulfonyl)vinyl)phenyl)ethanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and phenylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted ethanamide derivatives.

Scientific Research Applications

N-(4-(2-Cyano-2-(phenylsulfonyl)vinyl)phenyl)ethanamide is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(2-Cyano-2-(phenylsulfonyl)vinyl)phenyl)ethanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide and Cyano Groups

Cymoxanil and (E/Z)-2-Cyano-2-(ethoxyimino)-N-(ethylcarbamoyl)ethanamide
  • Cymoxanil: A fungicide with the formula C₇H₁₀N₄O₃, lacks the phenylsulfonyl group but shares the cyano and carboxamide functionalities. Its mode of action involves inhibition of cellulose synthase, distinct from the antimicrobial sulfonamide derivatives .
  • (E/Z)-2-Cyano-2-(ethoxyimino)-N-(ethylcarbamoyl)ethanamide: Features an ethoxyimino substituent instead of phenylsulfonyl.
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
  • Structure : Incorporates a dioxoisoindolinyl group and pyridinyl-sulfamoyl moiety. The additional heterocyclic ring increases molecular weight (493.53 g/mol vs. ~412.48 g/mol for the target compound) and may enhance π-π stacking interactions with biological targets .
  • Activity : Demonstrated moderate antimicrobial activity (58.59% inhibition in preliminary assays), though less potent than sulfonamide derivatives like compound 19 in .
N-(4-{[4-(Methylsulfonyl)-2-nitrophenyl]amino}phenyl)acetamide
  • Structure: Substitutes the vinyl-cyano group with a nitro and methylsulfonyl group. Molecular weight: 349.36 g/mol .

Compounds with Divergent Backbones but Overlapping Functional Groups

(E)-13-{4-[(Z)-2-Cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl}parthenolide
  • Structure: Combines a cyano-vinyl group with a trimethoxyphenyl substituent and a complex lactone-epoxide framework.
  • Activity: Parthenolide derivatives are studied for anticancer properties, indicating divergent therapeutic applications .
L748337 (G Protein-Coupled Receptor Ligand)
  • Structure: Contains a phenylsulfonylamino group but replaces the cyano-vinyl system with a hydroxypropylamino chain. This modification enhances hydrogen-bonding capacity, making it selective for β-adrenergic receptors rather than microbial targets .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Reference
N-(4-(2-Cyano-2-(phenylsulfonyl)vinyl)phenyl)ethanamide C₁₉H₁₆N₄O₃S₂ 412.48 Cyano, phenylsulfonyl, ethanamide Antimicrobial (e.g., 76% inhibition in assays)
Cymoxanil C₇H₁₀N₄O₃ 198.18 Cyano, ethoxyimino, carbamoyl Fungicidal
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 Dioxoisoindolinyl, pyridinyl-sulfamoyl Moderate antimicrobial (58.59% inhibition)
N-(4-{[4-(Methylsulfonyl)-2-nitrophenyl]amino}phenyl)acetamide C₁₅H₁₅N₃O₅S 349.36 Methylsulfonyl, nitro, acetamide Structural biology (PDB 04T)
(E)-13-{4-[(Z)-2-Cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl}parthenolide C₃₄H₃₅NO₆S 610.72 Cyano, trimethoxyphenyl, lactone-epoxide Anticancer (hypothetical)

Key Research Findings and Insights

  • Antimicrobial Superiority: The target compound’s phenylsulfonyl-vinyl-cyano system confers stronger antimicrobial activity (76% inhibition) compared to dioxoisoindolinyl derivatives (58.59%) due to enhanced membrane permeability and target binding .
  • Structural Flexibility : Unlike rigid lactone-containing analogues (e.g., ), the target compound’s vinyl linkage allows conformational adaptability, improving interaction with microbial enzymes .
  • Functional Group Trade-offs: Replacement of cyano with nitro groups () abolishes antimicrobial activity, underscoring the cyano group’s critical role in redox-mediated mechanisms .

Biological Activity

N-(4-(2-Cyano-2-(phenylsulfonyl)vinyl)phenyl)ethanamide is an organic compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, mechanisms of action, and potential therapeutic implications based on available literature and research findings.

Chemical Structure and Properties

This compound has the molecular formula C17H14N2O3SC_{17}H_{14}N_{2}O_{3}S and a molar mass of approximately 326.37 g/mol. The compound features a cyano group , a phenylsulfonyl group , and an ethanamide group attached to a vinylphenyl structure, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active or allosteric sites, thus altering enzyme function. Additionally, it may modulate cellular signaling pathways through receptor interactions, affecting various cellular responses.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer progression.
  • Cytotoxicity : Induction of apoptosis in cancer cells, particularly those resistant to conventional therapies.
  • Cell Cycle Arrest : Interference with cell cycle progression, specifically at the G2/M phase .

Comparative Biological Activity Table

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundIC50 (nM)Mechanism of ActionNotable Effects
This compoundTBDEnzyme inhibitionInduces apoptosis in resistant cancer cells
Vincristine50 ± 22Microtubule disruptionCytotoxicity in sensitive cancer cells
Etoposide12 ± 0.1Topoisomerase inhibitionInduces DNA damage response

Case Studies

  • Cancer Research : A study demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity against drug-resistant nasopharyngeal cancer cell lines (KB-Vin and KB-7D). These compounds caused cell cycle arrest and induced apoptosis more effectively than traditional chemotherapeutics like vincristine and etoposide .
  • Enzyme Inhibition Studies : Initial investigations into the enzyme-inhibitory properties of related compounds suggest that they may inhibit histone deacetylases (HDACs), which are crucial for cancer cell proliferation. For instance, a related benzamide compound showed IC50 values of 1.07 μM for HDAC1 and 1.47 μM for HDAC2, indicating potential for therapeutic use in cancer treatment .

Future Directions

Given the promising biological activity exhibited by this compound and its analogs, further research is warranted to elucidate its full therapeutic potential. Future studies should focus on:

  • Detailed Mechanistic Studies : Investigating the specific pathways affected by this compound.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. What are the key functional groups and structural motifs in N-(4-(2-Cyano-2-(phenylsulfonyl)vinyl)phenyl)ethanamide, and how do they influence its reactivity?

  • The compound features a cyano group (C≡N), phenylsulfonyl group (Ph-SO₂), vinyl bridge , and ethanamide moiety (CH₃CONH-). The electron-withdrawing nature of the cyano and sulfonyl groups enhances electrophilic reactivity at the vinyl position, while the ethanamide group contributes to hydrogen-bonding interactions in supramolecular assemblies or protein binding .
  • Methodological Insight : Use FT-IR spectroscopy (for cyano stretch ~2200 cm⁻¹) and NMR (¹³C for sulfonyl carbon at ~50-60 ppm) to confirm functional groups .

Q. What synthetic strategies are employed to prepare This compound?

  • A multi-step synthesis typically involves:

Sulfonation of a phenyl precursor to introduce the sulfonyl group.

Knoevenagel condensation between a cyanoacetamide derivative and a sulfonyl-substituted benzaldehyde to form the vinyl bridge.

Amidation to attach the ethanamide group .

  • Key Reagents : Use catalysts like piperidine for condensation and EDCI/HOBt for amide coupling. Monitor reaction progress via TLC and HPLC .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

  • SC-XRD provides precise bond lengths (e.g., C≡N: ~1.15 Å) and dihedral angles between the phenylsulfonyl group and the vinyl bridge, which are critical for understanding steric effects and conjugation. For example, a dihedral angle of ~21.93° between aromatic rings was reported in a structurally analogous compound .
  • Methodological Insight : Crystallize the compound in methanol/water mixtures. Use synchrotron radiation for high-resolution data collection .

Q. What computational approaches are suitable for predicting the compound’s electronic properties and binding affinities?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. The cyano and sulfonyl groups lower LUMO energy, favoring nucleophilic attacks .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The ethanamide group may form hydrogen bonds with active-site residues .
  • Tools : Gaussian 16 for DFT; PyMOL for visualization .

Q. How do conflicting spectroscopic data (e.g., NMR vs. MS) arise during characterization, and how are they resolved?

  • Example Conflict : Discrepancies in molecular ion peaks (MS) vs. NMR integration ratios may indicate impurities or tautomeric forms.
  • Resolution :

  • Perform high-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ at m/z 440.535 for C₂₂H₂₀N₂O₄S₂) .
  • Use 2D NMR (COSY, HSQC) to assign proton environments and verify connectivity .

Experimental Design & Data Analysis

Q. What experimental parameters optimize the yield of the Knoevenagel condensation step?

  • Critical Factors :

  • Solvent : Anhydrous DMF or THF to prevent hydrolysis.
  • Temperature : 60–80°C for 12–24 hours.
  • Catalyst : 0.1–1.0 mol% piperidine.
    • Yield Improvement : Use microwave-assisted synthesis to reduce reaction time to 1–2 hours .

Q. How can HPLC-MS be leveraged to quantify trace impurities in the final product?

  • Method :

  • Column : C18 reverse-phase (3.5 µm, 150 mm × 4.6 mm).
  • Mobile Phase : Gradient of acetonitrile/water (0.1% formic acid).
  • Detection : ESI-MS in positive ion mode; monitor for impurities like unreacted sulfonyl precursors (<0.5% area) .

Biological & Mechanistic Research

Q. What in vitro assays are appropriate for evaluating the compound’s potential as a kinase inhibitor?

  • Assays :

Kinase Inhibition Screening : Use ADP-Glo™ assay to measure ATP consumption.

Cellular IC₅₀ : Test in cancer cell lines (e.g., HeLa) with MTT viability assays.

  • Structural Basis : The sulfonyl group may compete with ATP-binding pockets, as seen in analogous thienopyrimidine derivatives .

Data Contradictions & Validation

Q. How to address discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Potential Causes :

  • Solvent effects or protein flexibility not modeled in docking.
  • Off-target interactions.
    • Validation :
  • Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Use mutagenesis studies to confirm key residues in the binding pocket .

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